N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide
Description
N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The molecule incorporates a trifluoromethyl (-CF₃) group at the 3-position of the benzamide ring and a phenyl substituent at the 2-position of the pyrazole ring. Its unique architecture may confer enhanced metabolic stability and lipophilicity due to the electron-withdrawing CF₃ group and aromatic systems .
Properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3OS/c20-19(21,22)13-6-4-5-12(9-13)18(26)23-17-15-10-27-11-16(15)24-25(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSGPEUOTCGHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of N-substituted thienopyrazole benzamides. Two close structural analogues are:
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide Key Difference: The phenyl group at the pyrazole 2-position is substituted with a nitro (-NO₂) group at the para position. Impact: The nitro group is strongly electron-withdrawing, which may increase molecular polarity and alter binding interactions in biological systems. However, nitro groups can also introduce metabolic instability or toxicity risks .
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide Key Difference: A methyl (-CH₃) group is present at the ortho position of the phenyl ring.
Data Table: Structural and Hypothetical Property Comparison
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations
- Electronic Effects: The trifluoromethyl group in all three compounds likely enhances resistance to oxidative metabolism. However, the nitro-substituted analogue may exhibit reduced stability due to the reactive -NO₂ group .
- Lipophilicity : The methyl-substituted compound (logP ~4.5) is more lipophilic than the parent phenyl derivative (logP ~3.8), which could influence bioavailability or tissue distribution .
Research Context and Limitations
For example:
Preparation Methods
Structural and Molecular Features
Molecular Architecture
The target compound features a thieno[3,4-c]pyrazole core fused with a dihydrothiophene ring, substituted at position 2 with a phenyl group and at position 3 with a 3-(trifluoromethyl)benzamide moiety. The molecular formula is C₁₉H₁₄F₃N₃O₂S , with a molecular weight of 405.4 g/mol . Key structural attributes include:
Synthetic Pathways
Core Heterocycle Construction: Thieno[3,4-c]pyrazole
The thieno[3,4-c]pyrazole scaffold is synthesized via a multi-step cyclization strategy , adapted from methods for analogous thienopyrazole derivatives:
Thiophene Functionalization
- Starting Material : 3-Bromothiophene is subjected to nitration followed by reduction to introduce an amino group at position 4.
- Cyclization : Treatment with hydrazine hydrate under reflux forms the pyrazole ring, yielding 5-bromo-1H-thieno[3,4-c]pyrazol-3-amine .
Phenyl Group Introduction
Amidation with 3-(Trifluoromethyl)benzoyl Chloride
The benzamide moiety is introduced via nucleophilic acyl substitution :
- Reaction Setup : The amine intermediate (1 equiv) is reacted with 3-(trifluoromethyl)benzoyl chloride (1.2 equiv) in anhydrous dichloromethane.
- Base Selection : Triethylamine (2 equiv) neutralizes HCl, preventing protonation of the amine.
- Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1).
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage |
|---|---|---|---|
| Cyclization | Hydrazine reflux | 70 | Scalability |
| Phenylation | Buchwald-Hartwig | 82 | Regioselectivity |
| Amidation | Acyl chloride coupling | 75 | High efficiency |
| Oxidation | m-CPBA | 68 | Mild conditions |
Challenges and Optimization
Regioselectivity in Cyclization
The formation of the [3,4-c] isomer over [3,2-c] requires precise temperature control (110–120°C) and catalytic acid (e.g., p-toluenesulfonic acid).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
